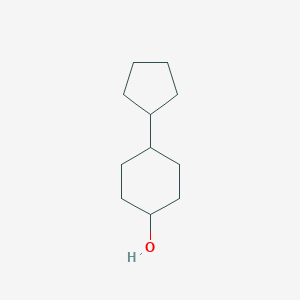
ethyl 6-methylsulfanyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 6-methylsulfanyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an ethyl ester group at the 2-position and a methylsulfanyl group at the 6-position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methylsulfanyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde to form a hydrazone intermediate. This intermediate is then subjected to acidic conditions, leading to cyclization and formation of the indole ring .
For the specific synthesis of this compound, the starting materials include 6-methylsulfanylindole and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond at the 2-position of the indole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as recrystallization and chromatography are employed to isolate the desired compound .
化学反応の分析
Types of Reactions
Ethyl 6-methylsulfanyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation, at the 3-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidation: Ethyl 6-methylsulfinyl-1H-indole-2-carboxylate, ethyl 6-methylsulfonyl-1H-indole-2-carboxylate.
Reduction: Ethyl 6-methylsulfanyl-1H-indole-2-methanol.
Substitution: 3-nitro-ethyl 6-methylsulfanyl-1H-indole-2-carboxylate, 3-bromo-ethyl 6-methylsulfanyl-1H-indole-2-carboxylate.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ethyl 6-methylsulfanyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial enzymes, disrupting their function and exhibiting antimicrobial properties .
類似化合物との比較
Ethyl 6-methylsulfanyl-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 6-methylsulfonyl-1H-indole-2-carboxylate: Similar structure but with a sulfonyl group instead of a sulfanyl group, leading to different chemical reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
6-Methylsulfanyl-1H-indole-2-carboxylic acid:
特性
分子式 |
C12H13NO2S |
|---|---|
分子量 |
235.30 g/mol |
IUPAC名 |
ethyl 6-methylsulfanyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-12(14)11-6-8-4-5-9(16-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3 |
InChIキー |
CHBMLBKMXYDWDB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)SC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[Bromo(4-chlorophenyl)methyl]benzonitrile](/img/structure/B8676428.png)



